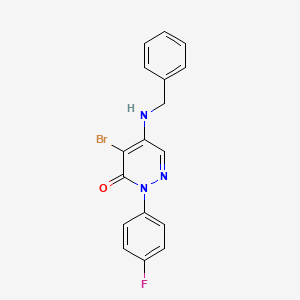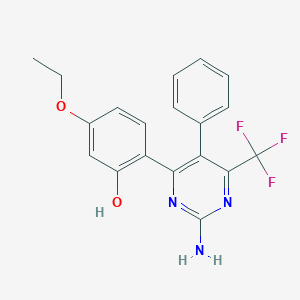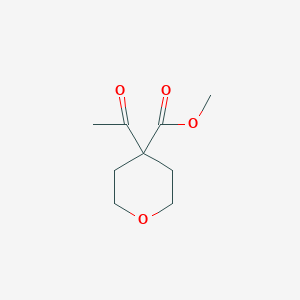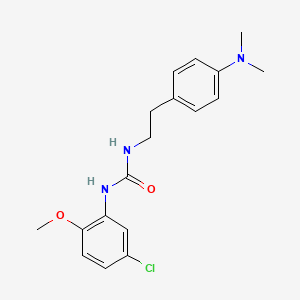![molecular formula C42H35N3 B2633555 4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene CAS No. 883554-70-9](/img/structure/B2633555.png)
4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene
Vue d'ensemble
Description
“4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene” is a photochromic amorphous molecular material . It has been used in the formation of surface relief grating on amorphous films .
Molecular Structure Analysis
The molecular formula of “4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene” is C42H35N3 . The molecular weight is 581.76 .
Physical And Chemical Properties Analysis
The physical state of “4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene” at 20 degrees Celsius is solid . It is light sensitive . The glass transition temperatures (Tgs) of its analogues, CN-BFlAB and NO2-BFlAB, are 117 and 116 degrees Celsius, respectively .
Applications De Recherche Scientifique
Photoresponsive Materials
Novel azobenzene-based photo-responsive amorphous molecular materials, including 4-[bis(9,9-dimethylfluoren-2-yl)amino]-4′-cyanoazobenzene and 4-[bis(9,9-dimethylfluoren-2-yl)amino]-4′-nitroazobenzene, have been synthesized for creating surface relief gratings on their amorphous films. These films exhibit significant photoinduced modulation depths, contributing to advancements in surface patterning technologies (Nakano et al., 2010).
Photomechanical Behaviors
The photomechanical behaviors of azobenzene-based amorphous films have been explored, showing pattern and structural formation changes under polarized laser beam irradiation. The rate of these structural changes varies with the specific substitution on the azobenzene molecule, indicating the importance of photochromic reactivity in these materials (Kitano & Nakano, 2020).
Photoinduced Phase Separation
A study has shown that a mixture of 4-[bis(9,9-dimethylfluoren-2-yl)amino]azobenzene with a quaternary ammonium salt can undergo phase separation to form self-assembled microstructures, not only by heating but also by photoirradiation. This property is pivotal for micro- and nano-patterning materials (Ichikawa & Nakano, 2013).
Electroluminescent Materials
A class of color-tunable emitting amorphous molecular materials with bipolar character, including 4-[bis(9,9-dimethylfluoren-2-yl)amino]azobenzene derivatives, has been developed. These materials exhibit reversible electrochemical properties, intense fluorescence, and high glass-transition temperatures, making them excellent for organic electroluminescent devices (Doi et al., 2003).
Optical Switching Applications
4-[Bis(9,9-dimethylfluorene-2-yl)amino] azobenzene has been utilized in fabricating all-optical waveguide switches. Its significant refractive index change and stability as an amorphous glass above room temperature make it suitable for optical switching applications (Narisawa et al., 2008).
Mécanisme D'action
Mode of Action
The compound 4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene is known to undergo cis-trans photoisomerization . This means that the compound can change its structure in response to light, which can lead to changes in its interaction with its targets.
Action Environment
The action of 4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene is influenced by environmental factors such as light . Its light-sensitive nature means that its efficacy and stability could vary depending on the lighting conditions of its environment.
Propriétés
IUPAC Name |
N-(9,9-dimethylfluoren-2-yl)-9,9-dimethyl-N-(4-phenyldiazenylphenyl)fluoren-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H35N3/c1-41(2)37-16-10-8-14-33(37)35-24-22-31(26-39(35)41)45(30-20-18-29(19-21-30)44-43-28-12-6-5-7-13-28)32-23-25-36-34-15-9-11-17-38(34)42(3,4)40(36)27-32/h5-27H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVVSHQOQWKLRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)N=NC5=CC=CC=C5)C6=CC7=C(C=C6)C8=CC=CC=C8C7(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H35N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201040988 | |
| Record name | 9H-Fluoren-2-amine, N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201040988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene | |
CAS RN |
883554-70-9 | |
| Record name | 9H-Fluoren-2-amine, N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201040988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What makes BFlAB unique in terms of its response to light?
A1: BFlAB belongs to a class of molecules called azobenzenes, known for their ability to undergo trans-cis isomerization upon light absorption. This seemingly simple structural change translates into macroscopic properties, making BFlAB a photochromic amorphous molecular material. [] This means that BFlAB can switch between different structural forms when exposed to light, leading to changes in its physical and chemical properties.
Q2: How does the amorphous nature of BFlAB influence its photomechanical behavior?
A2: Unlike crystalline materials with a rigid structure, BFlAB exists in an amorphous, less ordered state. This allows for greater molecular mobility within the material. Upon irradiation with linearly polarized light, BFlAB molecules undergo trans-cis isomerization and subsequent relaxation. This process, coupled with the inherent molecular mobility in the amorphous state, results in the fascinating phenomenon of photoinduced surface relief grating (SRG) formation. [] Essentially, the material's surface can be sculpted into a pattern of grooves by simply exposing it to a specific pattern of polarized light.
Q3: What factors influence the rate and extent of these photomechanical changes in BFlAB?
A3: Research has shown that incorporating specific chemical groups into the BFlAB structure can influence its photomechanical behavior. For instance, comparing BFlAB with its cyano- and nitro-substituted derivatives (CN-BFlAB and NO2-BFlAB) reveals a difference in the rate of structural changes upon irradiation. While CN-BFlAB exhibits a rate similar to BFlAB, NO2-BFlAB undergoes changes at a significantly slower pace. [] This suggests that the photochromic reactivity of the molecule, influenced by its substituents, plays a key role in dictating the speed of photomechanical responses.
Q4: Beyond SRG formation, what other interesting applications does BFlAB's photo-responsiveness enable?
A4: The ability of BFlAB to undergo light-induced structural changes makes it a promising candidate for developing novel materials with controllable properties. For example, when BFlAB is mixed with a quaternary ammonium salt and the resulting film is exposed to light, photoinduced phase separation occurs. [] This phenomenon allows for the fabrication of micropatterns and even relief structures composed of the salt simply by rinsing the irradiated film. Such a process holds immense potential for micro- and nano-patterning applications.
Q5: Are there any limitations to using BFlAB in its pure form for practical applications?
A5: While BFlAB exhibits remarkable photomechanical properties, research suggests that its performance can be influenced by the surrounding environment. For instance, studies investigating BFlAB's photochromic reactions within low-molecular-mass organogels revealed that the gelator molecules, even in small amounts, can interact with BFlAB and slightly alter its behavior compared to its performance in a pure solvent. [] This highlights the importance of considering the compatibility and potential interactions of BFlAB with other components in a complex system for real-world applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid 5,5-dioxide](/img/structure/B2633472.png)
![N,2-bis(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2633475.png)


![Methyl 2-(benzoylamino)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2633479.png)
![N-(3,5-dimethoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2633483.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2633484.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-phenyl-4-(phenylsulfonyl)oxazol-5-amine](/img/structure/B2633490.png)

![Ethyl 2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2633492.png)


![N-[(2-Benzylcyclopropyl)methyl]but-2-ynamide](/img/structure/B2633495.png)